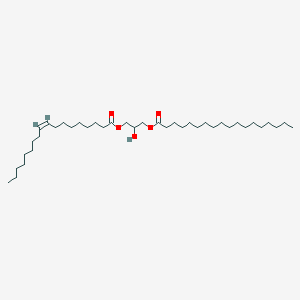![molecular formula C₁₈H₂₂ClNO₃ B1142606 α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol CAS No. 67287-37-0](/img/new.no-structure.jpg)
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol: is a complex organic compound with the molecular formula C18H22ClNO3 and a molecular weight of 335.83 g/mol . This compound is notable for its role as an intermediate in the synthesis of high-affinity D1 dopamine receptor ligands, which are significant in neurological research and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde and phenethylamine.
Formation of Intermediate: The aldehyde group of 2-chloro-3,4-dimethoxybenzaldehyde reacts with phenethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced, often using a reducing agent like sodium borohydride (NaBH4), to yield the corresponding amine.
Final Step: The amine undergoes a Mannich reaction with formaldehyde and benzyl alcohol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar but optimized for scale. They often involve:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous testing protocols to maintain consistency and quality.
化学反応の分析
Types of Reactions
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for potential therapeutic applications in neurological disorders due to its affinity for D1 dopamine receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol primarily involves its interaction with D1 dopamine receptors. It binds to these receptors, modulating their activity and influencing neurological pathways associated with dopamine signaling . This interaction is crucial for its potential therapeutic effects in treating neurological conditions.
類似化合物との比較
Similar Compounds
2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: A precursor in the synthesis of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol.
3,4-Dimethoxyphenethylamine: Shares structural similarities but lacks the chloro and benzyl alcohol groups.
Benzenemethanol derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer high affinity for D1 dopamine receptors. This specificity makes it particularly valuable in neurological research and potential therapeutic applications .
特性
CAS番号 |
67287-37-0 |
|---|---|
分子式 |
C₁₈H₂₂ClNO₃ |
分子量 |
335.83 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)
![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)
![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1142528.png)



![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)



![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
